molecular formula C11H17N3O8 B1237398 4-Epitetrodotoxin

4-Epitetrodotoxin

Cat. No.: B1237398
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-PZKHIREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Epitetrodotoxin” is a complex organic molecule with a unique tetracyclic structure. This compound features multiple functional groups, including an amino group, hydroxymethyl group, and several hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the tetracyclic core through cyclization reactions.
  • Introduction of the amino group via amination reactions.
  • Addition of the hydroxymethyl group through hydroxymethylation.
  • Functionalization of the hydroxyl groups through selective oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the amino group with other functional groups.

    Addition: Addition of small molecules to the double bonds in the tetracyclic core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like halides or amines.

    Addition: Use of electrophiles like halogens or hydrogen in the presence of catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of carbonyl groups could regenerate the hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the amino and hydroxyl groups suggests that it could interact with biological molecules like proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific molecular targets in the body.

Industry

In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the amino group could form hydrogen bonds with proteins, while the hydroxyl groups could participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Epitetrodotoxin: A similar compound with slight variations in the functional groups or stereochemistry.

    This compound: Another similar compound with different substituents on the tetracyclic core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure. This makes it a versatile molecule for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

IUPAC Name

(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1

InChI Key

CFMYXEVWODSLAX-PZKHIREQSA-N

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@@]34[C@@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Synonyms

4-epitetrodotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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